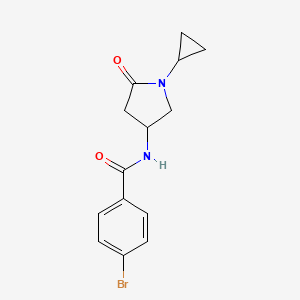![molecular formula C19H16N4O2S B2923383 6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-10-5](/img/structure/B2923383.png)
6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is part of a class of compounds that have gained significant attention due to their broad spectrum of important bioactivities .
Synthesis Analysis
The synthesis of this compound involves the use of a catalyst-free microwave-assisted procedure . This method provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 1H and 13C-NMR . The 1H-NMR (DMSO-d6) δ: 8.50 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (s, 1H, thiazole H), 4.04 (s, 2H, CH 2); 13 C-NMR (DMSO- d6) δ: 169.4, 148.2, 141.8, 132.3, 130.6, 128.8, 126.7, 126.5, 112.3, 109.6, 32.6 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Novel Compounds
This chemical has been utilized as a precursor in the synthesis of various novel compounds. For instance, a study by Abu-Hashem et al. (2020) describes its use in creating new heterocyclic compounds, such as benzodifuranyl, triazines, and oxadiazepines derived from visnaginone and khellinone, which show potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antiprotozoal Agents
Another application is in the synthesis of imidazo[1,2-a]pyridines as antiprotozoal agents. Ismail et al. (2004) discussed the creation of dicationic imidazo[1,2-a]pyridines that exhibited significant DNA affinities and in vitro activity against pathogens like Trypanosoma and Plasmodium falciparum (Ismail et al., 2004).
Cytotoxicity Studies
Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives using this chemical. These compounds were then evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Dyeing Polyester Fibers
Khalifa et al. (2015) used this chemical in the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers. These dyes also showed antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).
Pharmaceutical Research
Antiulcer Agents
Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Though they did not exhibit significant antisecretory activity, some compounds demonstrated cytoprotective properties (Starrett et al., 1989).
Corrosion Inhibition
Chaitra et al. (2016) studied thiazole-based pyridine derivatives for their potential as corrosion inhibitors for mild steel. This application demonstrates the chemical's utility in industrial settings (Chaitra et al., 2016).
Molecular Studies and Mechanism Analysis
Synthesis and Mechanism Analysis
Research by Katagiri et al. (1983) involved the reaction of β-aminocrotonamide with N-acylated amino acid esters, leading to the synthesis of imidazo[1,5-a]pyrimidines and imidazo[4,5-b]pyridines. This study highlights the chemical's role in exploring complex molecular reactions (Katagiri et al., 1983).
HIV-Integrase Inhibition
Boros et al. (2006) synthesized carboxamides and carboxylic esters to achieve sub-micromolar enzyme inhibition of HIV integrase, demonstrating the compound's potential in antiviral research (Boros et al., 2006).
Antiinflammatory Activity
Tozkoparan et al. (1998) synthesized thiazolo[3,2‐a]pyrimidines to investigate their antiinflammatory activity. This research contributes to the understanding of inflammation mechanisms and potential treatments (Tozkoparan et al., 1998).
Direcciones Futuras
The future directions for this compound could involve further exploration of its biological activities. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Therefore, this compound could potentially be developed into a therapeutic agent with these properties.
Mecanismo De Acción
Target of Action
SMR000017173, also known as 6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide, is a novel compound that has been synthesized for its potential therapeutic effects Thiazole derivatives have been found to exhibit diverse biological activities, including acting as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to cause apoptosis of cancer cells by inhibiting tubulin polymerization . This leads to cell cycle arrest at the G2/M phase, preventing the cancer cells from dividing and proliferating .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives can inhibit the enzymes phosphodiesterase 3 and phosphodiesterase 4, combining bronchodilator and non-steroidal anti-inflammatory effects in one molecule .
Pharmacokinetics
A study on thiazole carboxamide derivatives, which are structurally similar to smr000017173, has used the qikprop module for adme-t analysis . This suggests that similar computational methods could be used to predict the pharmacokinetic properties of SMR000017173.
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-12-17(18(24)21-14-7-9-20-10-8-14)26-19-22-16(11-23(12)19)13-3-5-15(25-2)6-4-13/h3-11H,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCCAUJOMXNARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2923301.png)

![(4-Bromophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2923306.png)


![(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B2923309.png)
![3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2923311.png)


![Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2923315.png)
![N-(sec-butyl)-1-((3-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2923316.png)
![N-(4-fluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2923317.png)
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2923318.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923321.png)